2,3-Difluoroquinoxaline
Overview
Description
2,3-Difluoroquinoxaline is a chemical compound with the molecular formula C8H4F2N2 . It has an average mass of 166.128 Da and a monoisotopic mass of 166.034256 Da .
Synthesis Analysis
This compound can be synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles . Another study reported the synthesis of 2,3-Diphenylquinoxaline derivatives for electronic and photovoltaic effects .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H4F2N2 . The compound has an average mass of 166.128 Da and a monoisotopic mass of 166.034256 Da .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Organic Solar Cells
2,3-Difluoroquinoxaline has been explored in the development of organic solar cells. It serves as an electron acceptor unit, aiding in the improvement of the HOMO (Highest Occupied Molecular Orbital) energy levels and enhancing the open-circuit voltage (VOC) of the materials. This contributes to the overall efficiency of solar cells (Kong et al., 2021).
Heterocyclic and Aryl Moieties Synthesis
6,7-Difluoroquinoxaline reacts with various compounds to form mono-substituted products, useful in the synthesis of heterocyclic and aryl moieties. These reactions are significant for developing new compounds with potential biological applications (Azev et al., 2013).
Photovoltaic Devices
Difluoroquinoxaline-based polymers, when used in photovoltaic devices, have shown promising results. The incorporation of difluoroquinoxaline units can lead to improved absorption range, frontier energy levels, and overall photovoltaic properties, including increased power conversion efficiency and VOC (Keum et al., 2021).
Chemical Synthesis
This compound is a key component in various chemical synthesis processes. For instance, it is used in reactions with amines to form different adducts and products, expanding the range of available chemical compounds for various applications (Shin-ya & Ishikawa, 1977).
Antibiotic Degradation
Research has explored the role of this compound derivatives in the degradation of antibiotics, particularly fluoroquinolones. This is significant for environmental applications, such as treating water contaminated with antibiotics (Feng et al., 2016).
Environmental Risk Assessment
Studies involving fluoroquinolone derivatives, including this compound, have been conducted to assess their impact on the environment. This includes understanding their fate in wastewater and river water, which is crucial for environmental protection and policy-making (Golet et al., 2002).
Properties
IUPAC Name |
2,3-difluoroquinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEVWMRKYXCRMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220944 | |
Record name | Quinoxaline, 2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7066-36-6 | |
Record name | Quinoxaline, 2,3-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007066366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoxaline, 2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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